2-(3-Nitrobenzylidene)cyclopentanone
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Overview
Description
2-(3-Nitrobenzylidene)cyclopentanone is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . It is a solid at room temperature and is primarily used for research purposes . This compound is notable for its applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrobenzylidene)cyclopentanone typically involves the reaction of cyclopentanone with 3-nitrobenzaldehyde in the presence of a base. One common method involves using an alumina-supported inorganic alkali catalyst . The reaction proceeds with the addition of cyclopentanone and the catalyst into a reactor, followed by the addition of a solvent and 3-nitrobenzaldehyde. The mixture is then stirred to complete the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrobenzylidene)cyclopentanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, particularly at the nitro group or the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(3-aminobenzylidene)cyclopentanone.
Scientific Research Applications
2-(3-Nitrobenzylidene)cyclopentanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Nitrobenzylidene)cyclopentanone involves its interaction with various molecular targets. For instance, derivatives of this compound have shown high affinities for enzymes such as cyclooxygenase-1 and cyclooxygenase-2, indicating potential anti-inflammatory properties . The compound can also interact with other proteins and receptors, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrobenzylidene)cyclopentanone
- 2-(3-Methoxybenzylidene)cyclopentanone
- 2-(4-Methoxybenzylidene)cyclopentanone
Uniqueness
2-(3-Nitrobenzylidene)cyclopentanone is unique due to the presence of the nitro group at the 3-position of the benzylidene moiety. This structural feature imparts distinct chemical and biological properties compared to its analogs. For example, the nitro group can participate in specific reactions that other substituents may not, leading to unique products and applications .
Properties
IUPAC Name |
(2E)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-12-6-2-4-10(12)7-9-3-1-5-11(8-9)13(15)16/h1,3,5,7-8H,2,4,6H2/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILSEHNFNGMDTL-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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